Tirilazad

Descripción

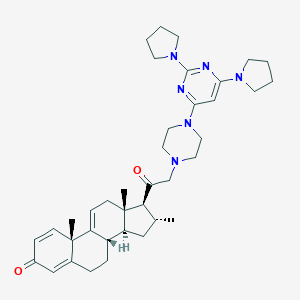

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O2/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3/t26-,29-,31+,35-,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKASMJPSJDQKY-RBFSKHHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869521 | |

| Record name | Tirilazad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110101-66-1 | |

| Record name | Tirilazad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110101-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tirilazad [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110101661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirilazad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirilazad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIRILAZAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD064E883I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tirilazad's Neuroprotective Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad mesylate, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation that was developed for its neuroprotective properties in the context of acute neurological injury, including subarachnoid hemorrhage (SAH) and ischemic stroke. Unlike glucocorticoids, this compound lacks hormonal effects, with its therapeutic action primarily attributed to its antioxidant and membrane-stabilizing properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neuroprotection, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The central nervous system is particularly vulnerable to oxidative damage due to its high metabolic rate, abundance of polyunsaturated fatty acids, and relatively low antioxidant capacity. In pathological conditions such as ischemia and hemorrhage, the overproduction of reactive oxygen species (ROS) initiates a destructive cascade of lipid peroxidation in cellular membranes. This process leads to loss of membrane integrity, ion pump failure, and eventual cell death.

This compound exerts its neuroprotective effects primarily by intercalating into the lipid bilayer of cell membranes. This strategic positioning allows it to act through a multi-faceted approach:

-

Scavenging of Lipid Peroxyl Radicals: this compound directly scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.

-

Membrane Stabilization: By inserting itself into the cell membrane, this compound increases membrane stability and reduces fluidity. This physical effect helps to protect the membrane from oxidative damage.

-

Preservation of Endogenous Antioxidants: this compound helps to preserve the levels of endogenous antioxidants, such as vitamin E, further bolstering the cell's defense against oxidative stress.

The following diagram illustrates the proposed mechanism of this compound in inhibiting the lipid peroxidation cascade.

Data Presentation: Preclinical and Clinical Evidence

The neuroprotective efficacy of this compound has been evaluated in numerous preclinical models and clinical trials. The following tables summarize the key quantitative findings.

Table 1: Efficacy of this compound in Preclinical Models

| Model | Species | Outcome Measure | This compound Dose | Result | Citation |

| Subarachnoid Hemorrhage | Rat | Reduction in BBB Damage | 0.3 mg/kg | 35.2% reduction (p < 0.05) | [1] |

| Subarachnoid Hemorrhage | Rat | Reduction in BBB Damage | 1.0 mg/kg | 60.6% reduction (p < 0.0001) | [1] |

| Iron-Induced Neuronal Injury | Cultured Mouse Spinal Cord Neurons | Increased Neuronal Survival | 3, 10, 30 µM | Concentration-dependent increase | [1] |

| Embryonic Mesencephalic Neurons | Rat | Increased TH-positive neurons | 0.3 µM | 140% higher than control | [2][3] |

Table 2: Overview of this compound Clinical Trials in Aneurysmal Subarachnoid Hemorrhage (SAH)

| Trial Name/Region | Number of Patients | This compound Dose | Primary Outcome | Key Findings | Citation |

| European/Australian/New Zealand | 1023 | 0.6, 2, or 6 mg/kg/day | Mortality and Glasgow Outcome Scale (GOS) at 3 months | 6 mg/kg/day group: Reduced mortality (p=0.01) and higher frequency of good recovery (p=0.01), particularly in men. | [4] |

| North American | 902 | 2 or 6 mg/kg/day | Mortality, GOS, and employment status at 3 months | No significant improvement in overall outcome. In men with poor grade (IV-V), 6 mg/kg/day reduced mortality (5% vs 33% in placebo, p=0.03). | [5] |

| Meta-analysis of 5 trials | 3821 | Various | Death and poor outcome (death, vegetative state, or severe disability) | No significant difference in death or poor outcome. A reduction in delayed cerebral ischemia was observed (OR 0.80, 95% CI 0.69-0.93). | [6] |

Table 3: Overview of this compound Clinical Trials in Acute Ischemic Stroke

| Trial Name/Region | Number of Patients | This compound Dose | Primary Outcome | Key Findings | Citation |

| RANTTAS | 660 | 6 mg/kg/day | Functional outcome at 3 months (GOS and Barthel Index) | No improvement in functional outcome. Trial terminated prematurely. | [7] |

| Systematic Review (6 trials) | 1757 | Various | Case fatality and disability (Barthel Index and GOS) | No effect on case fatality. A slight increase in death and disability was observed (OR 1.23, 95% CI 1.01-1.50). | [8][9][10][11] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Rat Subarachnoid Hemorrhage (SAH) Model

This protocol describes the induction of SAH in rats to study the effects of this compound on blood-brain barrier (BBB) permeability.

Objective: To assess the in vivo efficacy of this compound in reducing SAH-induced BBB damage.

Materials:

-

Male Sprague-Dawley rats

-

This compound mesylate

-

Vehicle solution

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Evans Blue dye

-

Spectrophotometer

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Create a burr hole over the cisterna magna.

-

Administer this compound (e.g., 0.3 or 1.0 mg/kg) or vehicle intravenously.

-

Induce SAH by injecting autologous blood into the cisterna magna.

-

Administer a second dose of this compound or vehicle at a specified time point (e.g., 2 hours post-SAH).

-

Inject Evans Blue dye intravenously to assess BBB permeability.

-

After a set circulation time, perfuse the animal and harvest the brain.

-

Quantify the extravasated Evans Blue dye in the brain tissue using a spectrophotometer.

References

- 1. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound mesylate improves survival of rat and human embryonic mesencephalic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound for aneurysmal subarachnoid haemorrhage | Cochrane [cochrane.org]

- 7. ahajournals.org [ahajournals.org]

- 8. This compound mesylate in acute ischemic stroke: A systematic review. This compound International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. This compound for acute ischaemic stroke | Cochrane [cochrane.org]

- 11. researchgate.net [researchgate.net]

Tirilazad Mesylate: A Technical Guide for Drug Development Professionals

Executive Summary

Tirilazad mesylate (U-74006F) is a synthetic, non-glucocorticoid, 21-aminosteroid (lazaroid) developed for its potent neuroprotective properties.[1] Its primary mechanism of action centers on the inhibition of iron-dependent lipid peroxidation and scavenging of free radicals, which are critical contributors to secondary cell damage following central nervous system (CNS) injuries.[1][2][3] Investigated for acute ischemic stroke, subarachnoid hemorrhage (SAH), and traumatic brain injury (TBI), this compound mesylate has shown promise in preclinical models but has yielded mixed results in human clinical trials.[1][2][3] This document provides an in-depth technical overview of this compound mesylate, including its mechanism of action, pharmacokinetic profile, and a summary of key experimental findings, to inform researchers and drug development professionals.

Core Mechanism of Action

This compound mesylate exerts its neuroprotective effects primarily through the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS).[2][3][4] Unlike corticosteroids, its action is independent of glucocorticoid receptors, thereby avoiding associated side effects.[5] The molecule intercalates into the lipid bilayer of cell membranes, where it mitigates the damaging cascade of oxidative stress.[5]

The proposed mechanisms of action include:

-

Inhibition of Lipid Peroxidation: this compound mesylate effectively halts the chain reaction of lipid peroxidation, a major cause of cell membrane damage following ischemic or traumatic injury.[2][3][4]

-

Free Radical Scavenging: It directly scavenges lipid peroxyl and hydroxyl radicals, neutralizing their damaging effects.[1]

-

Membrane Stabilization: By localizing within the cell membrane, it helps to maintain membrane fluidity and integrity.[1][6][7]

-

Preservation of Endogenous Antioxidants: It aids in maintaining levels of endogenous antioxidants, such as vitamins E and C.[1]

-

Modulation of Inflammatory Responses: While secondary to its antioxidant effects, this compound mesylate can help reduce edema and cellular infiltration associated with inflammation.[2]

-

Calcium Homeostasis: It has been suggested to play a role in regulating cellular calcium concentrations, which are often dysregulated during oxidative stress.[2]

References

- 1. Pharmacokinetics of this compound and U-89678 in ischemic stroke patients receiving a loading regimen and maintenance regimen of 10 mg/kg/day of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Research Portal [researchdiscovery.drexel.edu]

- 4. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 5. This compound Mesylate - SCIRE Professional [scireproject.com]

- 6. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage. | Semantic Scholar [semanticscholar.org]

Tirilazad: A 21-Aminosteroid (Lazaroid) Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirilazad mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, belonging to a class of compounds known as lazaroids. It was developed for its potent neuroprotective properties, primarily attributed to its robust antioxidant and membrane-stabilizing effects. This technical guide provides an in-depth overview of this compound, focusing on its core mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, and detailing relevant experimental methodologies. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

Secondary injury cascades following central nervous system (CNS) insults such as traumatic brain injury (TBI), spinal cord injury (SCI), and subarachnoid hemorrhage (SAH) are major contributors to neuronal damage and poor functional outcomes. A key pathogenic process in this secondary injury is iron-dependent lipid peroxidation, where reactive oxygen species (ROS) attack cellular membranes, leading to a loss of integrity and function.[1] The 21-aminosteroids, or lazaroids, were specifically designed to counteract these processes without the hormonal side effects associated with glucocorticoids. This compound emerged as a leading candidate from this class, demonstrating significant cytoprotective effects in various preclinical models of CNS injury.[2][3]

Mechanism of Action

This compound's primary mechanism of action is the potent inhibition of lipid peroxidation.[1] This is achieved through a combination of free-radical scavenging and membrane-stabilizing properties.[2] Unlike corticosteroids, its neuroprotective effects are independent of glucocorticoid receptor actions.[3]

Inhibition of Lipid Peroxidation and Free Radical Scavenging

This compound effectively scavenges lipid peroxyl and hydroxyl radicals, thereby interrupting the chain reaction of lipid peroxidation.[1] This antioxidant activity helps to preserve the integrity of cellular and mitochondrial membranes, which are highly susceptible to oxidative damage.[4] The 21-amino moiety of the steroid is crucial for this activity.

Membrane Stabilization

This compound has a high affinity for the lipid bilayer of cell membranes.[3] By incorporating itself into the membrane, it is thought to decrease membrane fluidity, which helps to stabilize the membrane and protect it from oxidative damage.[3]

Modulation of Inflammatory Responses

In addition to its direct antioxidant effects, this compound has been shown to modulate inflammatory responses that exacerbate secondary injury. By inhibiting lipid peroxidation, this compound can indirectly influence the arachidonic acid cascade, which is responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Signaling Pathways

The neuroprotective effects of this compound are mediated through its influence on several key signaling pathways involved in oxidative stress and inflammation.

Oxidative Stress Pathways

The primary interaction of this compound is with the pathways of oxidative stress. By scavenging free radicals and inhibiting lipid peroxidation, it directly counteracts the damaging effects of ROS on cellular components.

Arachidonic Acid Cascade

While direct inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes by this compound is not its primary mechanism, by preventing the liberation of arachidonic acid from peroxidized membranes, it can reduce the substrate available for these pro-inflammatory pathways.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Population | Dosing | Source |

| Half-life (t½) | ~80 hours (after final dose) | Healthy male volunteers | 1.5, 3.0, or 4.0 mg/kg every 6 hours for 7 days | [5] |

| Half-life (t½) | 61.2 - 123 hours (after final dose) | Healthy male subjects | 1, 3, 6, or 10 mg/kg/day for 5-10 days | [1] |

| Clearance | Did not differ significantly between dose groups | Healthy male volunteers | 1.5, 3.0, or 4.0 mg/kg every 6 hours for 7 days | [5] |

| AUC₀-₆ (men) | 8181 ± 2398 ng·hr/mL | Ischemic stroke patients | 2.5 mg/kg every 3-6 hours for 5 days | [2] |

| AUC₀-₆ (women) | 8135 ± 3671 ng·hr/mL | Ischemic stroke patients | 2.5 mg/kg every 3-6 hours for 5 days | [2] |

Table 2: Clinical Trial Outcomes for this compound in Aneurysmal Subarachnoid Hemorrhage (SAH)

| Study/Endpoint | This compound Dose | Outcome Measure | Result | p-value | Source |

| North American Study | 2 mg/kg/day | Favorable Outcome (GOS) | No significant difference vs. placebo | >0.025 | [6] |

| 6 mg/kg/day | Favorable Outcome (GOS) | No significant difference vs. placebo | >0.025 | [6] | |

| 6 mg/kg/day | Mortality (Men, Grades IV-V) | 5% vs. 33% in placebo | 0.03 | [6] | |

| European/Australian/NZ Study | 6 mg/kg/day | Reduced Mortality | Significant reduction vs. placebo | 0.01 | [7] |

| 6 mg/kg/day | Good Recovery (GOS) | Significant improvement vs. placebo | 0.01 | [7] | |

| High-Dose in Women Study | 15 mg/kg/day | Symptomatic Vasospasm | 24.8% vs. 33.7% in placebo | 0.005 | [4] |

| 15 mg/kg/day | Cerebral Infarction from Vasospasm | 8% vs. 13% in placebo | <0.04 | [4] |

Table 3: Clinical Trial Outcomes for this compound in Acute Ischemic Stroke

| Study/Endpoint | This compound Dose(s) | Outcome Measure | Odds Ratio (95% CI) | Source |

| Systematic Review (6 trials, n=1757) | Various | Early Case Fatality | 1.11 (0.79 to 1.56) | [8] |

| End-of-trial Case Fatality | 1.12 (0.88 to 1.44) | [8] | ||

| Death or Disability (Barthel Index) | 1.23 (1.01 to 1.51) | [8] | ||

| Death or Disability (GOS) | 1.23 (1.01 to 1.50) | [8] | ||

| RANTTAS Trial | 6 mg/kg/day | Favorable Outcome (GOS) | 0.87 (0.60 to 1.25) | [3] |

| Favorable Outcome (Barthel Index) | 0.87 (0.60 to 1.25) | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in this compound research.

In Vitro Lipid Peroxidation Inhibition Assay

-

Objective: To determine the ability of this compound to inhibit iron-dependent lipid peroxidation in brain tissue homogenates.

-

Methodology:

-

Prepare brain tissue homogenates from control animals.

-

Induce lipid peroxidation by adding a source of iron, such as ferrous sulfate (B86663) (FeSO₄), and an oxidizing agent, like ascorbic acid.

-

In parallel experiments, pre-incubate the homogenates with varying concentrations of this compound before the addition of the pro-oxidants.

-

Measure the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA) and 4-hydroxyalkenals (4-HNE), typically using a colorimetric assay with N-methyl-2-phenylindole.

-

Compare the levels of MDA/4-HNE in the this compound-treated groups to the control group to determine the percentage of inhibition.

-

In Vitro Free Radical Scavenging Assay (DPPH Assay)

-

Objective: To assess the direct free radical scavenging capacity of this compound.

-

Methodology:

-

Prepare a solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

-

Add varying concentrations of this compound to the DPPH solution.

-

Monitor the reduction of DPPH by measuring the decrease in absorbance at a specific wavelength (typically around 517 nm) over time.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.

-

In Vitro Neuronal Cell Culture Neuroprotection Assay

-

Objective: To evaluate the ability of this compound to protect neurons from oxidative stress-induced cell death.

-

Methodology:

-

Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).

-

Pre-treat the cells with different concentrations of this compound for a specified period.

-

Induce oxidative stress by exposing the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or glutamate.

-

Assess cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

-

Compare the viability of this compound-treated cells to that of untreated control cells to determine the neuroprotective effect.

-

Animal Model of Subarachnoid Hemorrhage (SAH)

-

Objective: To investigate the efficacy of this compound in reducing secondary brain injury following SAH in an in vivo model.

-

Methodology:

-

Induce SAH in an animal model (e.g., rat) by injecting autologous blood into the cisterna magna or by endovascular perforation.

-

Administer this compound or a vehicle control at a predetermined time point(s) after the induction of SAH.

-

At a specified time post-SAH, assess neurological deficits using a standardized scoring system.

-

Sacrifice the animals and harvest the brains for histological analysis to quantify the extent of brain edema, neuronal death, and vasospasm.

-

Compare the outcomes in the this compound-treated group to the vehicle-treated group.

-

Conclusion

This compound is a potent inhibitor of lipid peroxidation with significant neuroprotective effects demonstrated in a wide range of preclinical models of CNS injury. Its mechanism of action, centered on free radical scavenging and membrane stabilization, makes it a valuable tool for studying the role of oxidative stress in neuronal damage. While clinical trials have yielded mixed results, the data from these studies provide important insights into the complexities of translating preclinical findings to human populations. This technical guide serves as a comprehensive resource for understanding the fundamental properties of this compound and its potential applications in neuroscience research and drug development.

References

- 1. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. CYCLOOXYGENASE COMPETITIVE INHIBITORS ALTER TYROSYL RADICAL DYNAMICS IN PROSTAGLANDIN H SYNTHASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oxfordbiomed.com [oxfordbiomed.com]

- 5. A comparison of the effects of this compound on subarachnoid hemorrhage-induced blood-brain barrier permeability in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound mesylate improves survival of rat and human embryonic mesencephalic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Tirilazad in Subarachnoid Hemorrhage Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Subarachnoid hemorrhage (SAH), most commonly caused by a ruptured cerebral aneurysm, is a devastating neurological event with high rates of mortality and morbidity.[1] While the initial hemorrhage causes primary brain injury, a significant portion of the subsequent damage arises from secondary pathophysiological cascades.[1] Key events in secondary injury include delayed cerebral vasospasm, microvascular perfusion deficits, and disruption of the blood-brain barrier (BBB), all of which can lead to ischemic neuronal damage.[1][2][3]

A central mechanism implicated in this secondary injury is iron-catalyzed, oxygen radical-induced lipid peroxidation (LP).[1][2][3] The lysis of red blood cells in the subarachnoid space releases hemoglobin, which acts as a source of iron, a potent catalyst for the generation of reactive oxygen species. These free radicals attack polyunsaturated fatty acids in cell membranes, initiating a destructive chain reaction. Tirilazad mesylate (U-74006F), a synthetic, non-glucocorticoid 21-aminosteroid, was specifically developed to counteract this process.[4] It is a potent inhibitor of lipid peroxidation that functions through a combination of free-radical scavenging and membrane-stabilizing properties.[2][3][4] This document provides a technical overview of the preclinical data, experimental protocols, and mechanisms of action of this compound in animal models of SAH.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

This compound localizes within cell membranes and acts as a powerful inhibitor of iron-dependent lipid peroxidation.[4] Its proposed mechanisms include scavenging lipid peroxyl radicals to break the chain of peroxidation, and stabilizing cell membranes to reduce their susceptibility to oxidative attack.[2][3][4] This action is crucial in the context of SAH, where the breakdown of extravasated blood provides a continuous source of iron and oxidative stress. By mitigating lipid peroxidation, this compound has been shown in experimental models to protect the vascular endothelium, reduce vasospasm, preserve BBB integrity, and exert direct neuroprotective effects.[1][2][3][5]

Efficacy in Preclinical Models

This compound has demonstrated significant efficacy in various animal models of SAH, attenuating key secondary injury mechanisms. The following sections detail the quantitative outcomes and experimental protocols from pivotal studies.

Data Presentation: Quantitative Outcomes

Table 1: Effect of this compound on Cerebral Vasospasm in a Primate SAH Model

| Parameter | Placebo Group (n=7) | This compound Group (0.3 mg/kg, n=7) | P-value | Reference |

| Change in Vessel Diameter | Significant Vasospasm | Vasospasm Significantly Attenuated | <0.005 | [6] |

| Phosphatidylcholine Hydroperoxide (PCOOH) in Cerebral Arteries | Significantly Elevated | Levels Eliminated | <0.025 | [6] |

Table 2: Effect of this compound on Blood-Brain Barrier (BBB) Damage in a Rat SAH Model

| Treatment Group | Dose | Reduction in BBB Damage vs. Vehicle | P-value | Reference |

| This compound | 0.3 mg/kg | 35.2% | <0.05 | [5] |

| This compound | 1.0 mg/kg | 60.6% | <0.0001 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for the key experiments cited.

Primate Model of Vasospasm

-

Animal Model: Fourteen Macaca fuscata or M. fascicularis monkeys of both sexes.[6]

-

SAH Induction: On day 0, an experimental SAH was induced by placing an autologous blood clot around the right middle cerebral artery.[6] Baseline vessel caliber was determined via cerebral angiography prior to induction.[6]

-

Drug Administration: Animals were randomly assigned to two groups (n=7 each). The treatment group received this compound at a dose of 0.3 mg/kg in a citric acid vehicle. The placebo group received only the vehicle.[6] Intravenous administration commenced 20 hours after SAH induction and was repeated every 8 hours for a total of 6 days.[6]

-

Outcome Assessment: On day 7, cerebral angiography was performed to evaluate the degree of vasospasm by measuring changes in vessel diameter from baseline. Regional cerebral blood flow (rCBF) was also measured. Following these measurements, animals were euthanized, and tissues (clots, cerebral arteries, cortex) were collected for biochemical analysis.[6]

-

Biochemical Analysis: Levels of phosphatidylcholine hydroperoxide (PCOOH) and phosphatidylethanolamine (B1630911) hydroperoxide (PEOOH) were measured using chemiluminescence/high-performance liquid chromatography (CL-HPLC) to directly quantify lipid peroxidation.[6]

Rat Model of Blood-Brain Barrier Damage

-

Animal Model: Male Sprague-Dawley rats.

-

SAH Induction: Animals were subjected to SAH via the injection of 300 µL of autologous, non-heparinized blood into the subarachnoid space under the dura of the left cortex.[5]

-

Drug Administration: Rats were treated with intravenous this compound (0.3 or 1.0 mg/kg) or its vehicle. Doses were administered 10 minutes before and 2 hours after the induction of SAH.[5]

-

Outcome Assessment: BBB damage was quantified 3 hours post-SAH.[5] This was achieved by measuring the extravasation of the protein-bound Evans' blue dye into the injured cortex, a standard method for assessing BBB permeability.[5]

From Preclinical Success to Clinical Trials

The robust and positive results in various animal models, demonstrating reduced vasospasm, BBB disruption, and ischemic damage, provided a strong rationale for evaluating this compound in human patients with aneurysmal SAH.[7][8][9] However, large-scale clinical trials yielded mixed and ultimately disappointing results.[7] While some studies suggested a benefit, particularly in males at higher doses, meta-analyses did not show evidence that this compound improved overall outcomes (death or disability) in patients with aneurysmal SAH.[7][9][10][11]

The discrepancy between the definitive success in preclinical models and the lack of clear efficacy in clinical trials is a critical point for drug development professionals. Potential contributing factors include:

-

Dosage and Metabolism: Differences in drug metabolism between species may have led to suboptimal dosing in humans.

-

Timing of Administration: In animal studies, this compound was often administered very shortly after SAH induction.[5] In the clinical setting, treatment initiation was often delayed by several hours or more.[6]

-

Complexity of Human SAH: The pathophysiology of SAH in humans is more complex and heterogeneous than in controlled animal models.

Conclusion

In preclinical subarachnoid hemorrhage models, this compound has been unequivocally shown to be a potent neuroprotective agent. It effectively targets the critical secondary injury pathway of lipid peroxidation, leading to a significant reduction in cerebral vasospasm and blood-brain barrier damage in primates and rodents. The detailed experimental protocols highlight the controlled conditions under which these positive effects were observed. While this compound did not translate into a successful clinical therapy for SAH, the preclinical data remain a valuable case study. They underscore the importance of the lipid peroxidation pathway in SAH-induced secondary brain injury and provide a benchmark for the development of future neuroprotective agents.

References

- 1. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]

- 2. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage. | Semantic Scholar [semanticscholar.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Protective effects of this compound mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. This compound for aneurysmal subarachnoid haemorrhage | Cochrane [cochrane.org]

- 8. Phase II trial of this compound in aneurysmal subarachnoid hemorrhage. A report of the Cooperative Aneurysm Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound for aneurysmal subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

Tirilazad for Traumatic Brain Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad mesylate, a nonglucocorticoid 21-aminosteroid, was developed as a potent inhibitor of lipid peroxidation and a scavenger of free radicals, mechanisms highly relevant to the secondary injury cascade in traumatic brain injury (TBI).[1][2][3] Following a TBI, the initial mechanical damage is exacerbated by a secondary wave of biochemical events, including the excessive production of reactive oxygen species (ROS) that leads to lipid peroxidation of cell membranes, mitochondrial dysfunction, and neuronal death.[4][5][6] this compound was designed to mitigate this oxidative damage.[1][3] Despite promising preclinical results, large-scale clinical trials in patients with moderate to severe TBI ultimately failed to demonstrate a significant overall benefit.[7][8] This technical guide provides a comprehensive overview of the key preclinical and clinical studies on this compound for TBI, focusing on experimental methodologies, quantitative outcomes, and the underlying molecular pathways.

Mechanism of Action: Inhibition of Lipid Peroxidation

This compound's primary mechanism of action is the inhibition of iron-catalyzed lipid peroxidation.[2] It achieves this through a combination of effects:

-

Free Radical Scavenging: this compound directly scavenges lipid peroxyl radicals (LOO•), interrupting the propagation phase of lipid peroxidation.[1]

-

Membrane Stabilization: By incorporating into the lipid bilayer of cell membranes, this compound is thought to decrease membrane fluidity, thereby limiting the interaction of lipid peroxyl radicals with adjacent fatty acids and slowing the peroxidation cascade.[1][3]

-

Preservation of Endogenous Antioxidants: Some studies suggest that this compound may help preserve the levels of endogenous antioxidants like vitamin E.[3]

The following diagram illustrates the proposed mechanism of this compound in the context of the lipid peroxidation pathway following traumatic brain injury.

References

- 1. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OXIDIZED PHOSPHOLIPID SIGNALING IN TRAUMATIC BRAIN INJURY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perspectives on Molecular Biomarkers of Oxidative Stress and Antioxidant Strategies in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative Stress in Traumatic Brain Injury [mdpi.com]

- 7. A multicenter trial on the efficacy of using this compound mesylate in cases of head injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pitfalls and advances from the international this compound trial in moderate and severe head injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Tirilazad: A Technical Guide to its Core Mechanism of Lipid Peroxidation Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirilazad mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, or lazaroid, developed for its potent inhibitory effects on lipid peroxidation. This technical guide provides an in-depth exploration of this compound's core mechanism of action, supported by quantitative data from preclinical and clinical studies. It details the experimental protocols used to evaluate its efficacy and visualizes the complex biological pathways and experimental workflows. While this compound showed considerable promise in preclinical models of central nervous system (CNS) injury, its clinical translation has been challenging, offering valuable lessons for future neuroprotective drug development.

Introduction: The Challenge of Lipid Peroxidation in CNS Injury

Secondary injury cascades following primary insults to the central nervous system, such as traumatic brain injury (TBI) and subarachnoid hemorrhage (SAH), are major contributors to subsequent neurological damage. A key driver of this secondary damage is oxidative stress, leading to iron-catalyzed lipid peroxidation. This process involves the degradation of lipids in cell membranes by reactive oxygen species (ROS), resulting in compromised membrane integrity, cellular dysfunction, and neuronal death.

This compound emerged as a promising therapeutic agent designed to specifically counteract this destructive process. Unlike corticosteroids, it lacks hormonal effects and primarily functions as a potent antioxidant.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

This compound exerts its neuroprotective effects through a multi-faceted inhibition of lipid peroxidation.[1][2] Its primary mechanisms include:

-

Radical Scavenging: this compound directly scavenges lipid peroxyl radicals, which are key propagators of the lipid peroxidation chain reaction. This action helps to terminate the cascade of oxidative damage.[1][3]

-

Membrane Stabilization: By inserting itself into the lipid bilayer of cell membranes, this compound decreases membrane fluidity and increases its structural integrity. This stabilization makes the membrane less susceptible to oxidative attack.[2]

-

Preservation of Endogenous Antioxidants: this compound helps to preserve the levels of endogenous antioxidants, such as vitamin E (α-tocopherol), which are consumed during oxidative stress.[4]

-

Modulation of Inflammatory Responses: While its primary role is as an antioxidant, this compound also demonstrates some ability to modulate inflammatory responses that contribute to secondary injury.[5]

The following diagram illustrates the central role of this compound in mitigating the lipid peroxidation cascade.

Quantitative Data Presentation

The efficacy of this compound has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Inhibition of Lipid Peroxidation

| Assay System | Parameter | Value | Reference |

| Rat Brain Homogenates | Inhibition of Lipid Peroxidation | Effective at 1-10 µM | [6] |

| Cerebellar Granule Cells | Cytoprotection against Peroxynitrite | ~50% protection at 100 µM | [6] |

Table 2: Preclinical Efficacy of this compound in Subarachnoid Hemorrhage (SAH) Animal Models

| Animal Model | Treatment Regimen | Outcome Measure | Result | Reference |

| Rat SAH Model | 0.3 mg/kg this compound | Blood-Brain Barrier Damage | 35.2% reduction (p < 0.05) | [7] |

| Rat SAH Model | 1.0 mg/kg this compound | Blood-Brain Barrier Damage | 60.6% reduction (p < 0.0001) | [7] |

Table 3: Clinical Trial Outcomes of this compound in Aneurysmal Subarachnoid Hemorrhage (SAH)

| Trial/Study | Patient Population | Treatment Group | Control Group | Outcome | p-value | Reference |

| European/Australian/New Zealand Trial | All Patients | 6 mg/kg/day this compound | Vehicle | Reduced Mortality | 0.01 | [5] |

| European/Australian/New Zealand Trial | All Patients | 6 mg/kg/day this compound | Vehicle | Improved Glasgow Outcome Scale | 0.01 | [5] |

| North American Trial | Men with WFNS Grades IV-V | 6 mg/kg/day this compound | Vehicle | Mortality Rate: 5% | 0.03 | [8] |

| North American Trial | Men with WFNS Grades IV-V | Vehicle | - | Mortality Rate: 33% | - | [8] |

| Cochrane Review (5 trials, 3821 patients) | All Patients | This compound | Placebo | Death (Odds Ratio) | 0.89 (95% CI 0.74-1.06) | [2] |

| Cochrane Review (5 trials, 3821 patients) | All Patients | This compound | Placebo | Poor Outcome (Odds Ratio) | 1.04 (95% CI 0.90-1.21) | [2] |

| Cochrane Review (5 trials, 3821 patients) | All Patients | This compound | Placebo | Delayed Cerebral Ischemia (OR) | 0.80 (95% CI 0.69-0.93) | [2] |

Table 4: Clinical Trial Outcomes of this compound in Traumatic Brain Injury (TBI)

| Trial/Study | Patient Population | Treatment Group | Control Group | Outcome | p-value | Reference |

| Multicenter Head Injury Trial | All Patients | This compound | Placebo | Good Recovery (GOS) | 0.461 | [9] |

| Multicenter Head Injury Trial | All Patients | This compound | Placebo | Death | 0.750 | [9] |

| Multicenter Head Injury Trial | Males with Severe TBI and Traumatic SAH | This compound | Placebo | Mortality Rate: 34% | 0.026 | [9] |

| Multicenter Head Injury Trial | Males with Severe TBI and Traumatic SAH | Placebo | - | Mortality Rate: 43% | - | [9] |

GOS: Glasgow Outcome Scale; WFNS: World Federation of Neurological Surgeons grade.

Experimental Protocols

The evaluation of this compound's efficacy relies on a variety of standardized experimental protocols. Below are detailed methodologies for key assays and animal models.

In Vitro Lipid Peroxidation Assay (TBARS Assay)

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

-

Brain tissue homogenate (e.g., from rats)

-

Trichloroacetic acid (TCA) solution (e.g., 10-20%)

-

Thiobarbituric acid (TBA) reagent (e.g., 0.67% in sodium hydroxide)

-

MDA standard solution

-

Spectrophotometer or fluorometer

Procedure:

-

Sample Preparation: Homogenize brain tissue in a suitable buffer (e.g., KCl solution).

-

Protein Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge to collect the supernatant.

-

Reaction: Mix the supernatant with TBA reagent.

-

Incubation: Heat the mixture at 95-100°C for a specified time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA adduct.

-

Measurement: Cool the samples and measure the absorbance (at ~532 nm) or fluorescence (excitation ~530 nm, emission ~550 nm) of the pink-colored adduct.

-

Quantification: Determine the MDA concentration in the samples by comparing their readings to a standard curve generated with known concentrations of MDA.

The following diagram outlines the workflow for the TBARS assay.

Animal Model of Subarachnoid Hemorrhage (SAH)

The endovascular perforation model is a commonly used method to induce SAH in rodents.

Procedure:

-

Anesthesia: Anesthetize the animal (e.g., mouse or rat) following approved protocols.

-

Surgical Preparation: Make a midline neck incision to expose the carotid artery bifurcation.

-

Vessel Isolation: Carefully isolate the external carotid artery (ECA) and internal carotid artery (ICA).

-

Filament Insertion: Introduce a sharpened nylon filament into the ECA and advance it into the ICA towards the circle of Willis.

-

Perforation: Puncture the vessel at the bifurcation of the anterior and middle cerebral arteries to induce hemorrhage.

-

Closure: Withdraw the filament and ligate the ECA stump. Close the neck incision.

-

Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.

The following diagram illustrates the experimental workflow for evaluating a neuroprotective agent in an SAH animal model.

Logical Relationships and Clinical Implications

The preclinical data strongly supported the hypothesis that by inhibiting lipid peroxidation, this compound could confer neuroprotection and improve outcomes in CNS injury. However, the translation of these promising preclinical findings to successful clinical trial results proved to be complex.

The diagram below illustrates the logical relationship between the mechanism of this compound and its intended and observed clinical effects.

While this compound did demonstrate a reduction in delayed cerebral ischemia (vasospasm) in some SAH trials, this did not consistently translate into improved overall functional outcomes or reduced mortality across all patient populations.[2] This discrepancy highlights the multifactorial nature of secondary brain injury and the challenges of targeting a single pathway. Factors such as the therapeutic window, drug delivery to the target tissue, and the complex interplay of various injury mechanisms likely contributed to the mixed clinical results.

Conclusion

This compound remains a significant compound in the history of neuroprotection research. Its development provided a wealth of knowledge regarding the role of lipid peroxidation in CNS injury and the challenges of translating preclinical success to clinical efficacy. The extensive data gathered from its in vitro, preclinical, and clinical evaluations continue to inform the design and development of new therapeutic strategies for traumatic brain injury, subarachnoid hemorrhage, and other neurological disorders. This technical guide serves as a comprehensive resource for understanding the core scientific principles behind this compound's mechanism of action and its journey through the drug development pipeline.

References

- 1. Animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound mesylate protects vitamins C and E in brain ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects of this compound mesylate in a cellular model of peroxynitrite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Meta-analysis of Glasgow coma scale and simplified motor score in predicting traumatic brain injury outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Translational Principles of Neuroprotective and Neurorestorative Therapy Testing in Animal Models of Traumatic Brain Injury - Translational Research in Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Lipid peroxidation due to in vitro and in vivo exposure of biological samples to nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Tirilazad: A Technical Guide to a Lazaroid Free Radical Scavenger

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirilazad (U-74006F) is a potent, non-glucocorticoid 21-aminosteroid, or "lazaroid," renowned for its significant antioxidant properties. It acts as a powerful free radical scavenger, specifically targeting lipid peroxidation at the cell membrane. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols. Visualizations of its mechanism and experimental workflows are provided to facilitate a deeper understanding of its biochemical and therapeutic profile. Despite promising preclinical results, its clinical efficacy has shown variability, a dichotomy that this guide will also explore.

Introduction

Reactive oxygen species (ROS) and the resultant oxidative stress are key pathological factors in a multitude of acute and chronic diseases, including cerebral ischemia, subarachnoid hemorrhage (SAH), and traumatic brain injury (TBI). A primary target of ROS-mediated damage is the lipid bilayer of cell membranes, leading to a chain reaction known as lipid peroxidation. This process compromises membrane integrity and function, ultimately contributing to cell death and tissue damage. This compound was developed to specifically counteract this destructive cascade.[1]

Mechanism of Action: A Potent Inhibitor of Lipid Peroxidation

This compound's primary mechanism of action is the inhibition of iron-dependent lipid peroxidation.[2] It achieves this through a multi-faceted approach at the cellular membrane:

-

Free Radical Scavenging: this compound directly scavenges lipid peroxyl radicals (LOO•), breaking the chain reaction of lipid peroxidation.[2]

-

Membrane Stabilization: By intercalating into the lipid bilayer, this compound decreases membrane fluidity, which in turn restricts the propagation of lipid peroxidation.[1]

-

Preservation of Endogenous Antioxidants: this compound helps to preserve the levels of endogenous antioxidants, such as vitamin E, within the cell membrane.[2]

This combination of effects makes this compound a robust cytoprotective agent against oxidative damage.

Signaling Pathway of Free Radical-Mediated Damage and this compound's Intervention

Caption: this compound's intervention in the free radical-induced lipid peroxidation cascade.

Quantitative Data

The efficacy of this compound has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Preclinical Efficacy of this compound in Animal Models of Stroke

| Animal Model | Dosing Regimen | Primary Outcome | Result | Reference |

| Rat (transient focal ischemia) | 10 mg/kg i.p. | Infarct Volume Reduction | 40% | [3] |

| Rat (spontaneously hypertensive, transient focal ischemia) | 10 mg/kg i.p. | Infarct Volume Reduction | 23% | [3] |

| Meta-analysis (18 studies, 544 animals) | Various | Infarct Volume Reduction | 29.2% (95% CI: 21.1% to 37.2%) | [4][5] |

| Meta-analysis (18 studies, 544 animals) | Various | Neurobehavioral Score Improvement | 48.1% (95% CI: 29.3% to 66.9%) | [4][5] |

Table 2: Clinical Trial Outcomes for this compound in Aneurysmal Subarachnoid Hemorrhage (SAH)

| Trial/Study | Dosage | Primary Endpoint | Key Findings | Reference |

| European/Australian/New Zealand Cooperative Study | 6 mg/kg/day | Good recovery (Glasgow Outcome Scale) | Reduced mortality (p=0.01) and increased good recovery (p=0.01), particularly in men. | [6] |

| North American Cooperative Study | 2 mg/kg/day and 6 mg/kg/day | Favorable outcome (Glasgow Outcome Scale) | No significant improvement in overall outcome. In men with poor grade (IV-V), 6 mg/kg/day reduced mortality from 33% to 5% (p=0.03). | [7] |

| Canadian Phase II Study | 0.6, 2, and 6 mg/kg/day | Safety and 3-month outcome | Well-tolerated. A trend towards improved outcome at 2 mg/kg/day. | [8] |

| Cochrane Review (Meta-analysis) | Various | Death or poor outcome | No significant difference in death or poor outcome. Reduced incidence of delayed cerebral ischemia (OR 0.80, 95% CI 0.69 to 0.93). | [9] |

Table 3: Clinical Trial Outcomes for this compound in Acute Ischemic Stroke

| Trial/Study | Dosage | Primary Endpoint | Key Findings | Reference |

| Meta-analysis (6 trials, 1757 patients) | Various | Death or disability | No alteration in fatality rates. A just-significant increase in death and disability (OR 1.23, 95% CI 1.01 to 1.51). | [3] |

Table 4: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers

| Parameter | Single Dose (0.25-2.0 mg/kg) | Multiple Doses (up to 10 mg/kg/day) | Reference |

| Elimination Half-life (t½) | ~3.7 hours (at higher doses) | 61.2 - 123 hours | [10][11] |

| Clearance (CL) | Approached liver blood flow | - | [10] |

| Maximum Plasma Concentration (Cmax) | Increased linearly with dose | - | [10] |

| Steady State | - | Approximated by day 11 | [11] |

Experimental Protocols

The evaluation of this compound's antioxidant properties relies on specific experimental assays. A key protocol is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

Principle: This assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct (MDA-TBA₂) that can be quantified spectrophotometrically at approximately 532 nm.

Materials:

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl) or other acid for pH adjustment

-

1,1,3,3-Tetramethoxypropane (MDA standard)

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

-

Spectrophotometer

Procedure (General Protocol):

-

Sample Preparation: Homogenize tissue samples or prepare cell lysates in a suitable buffer (e.g., PBS with BHT).

-

Protein Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge to collect the supernatant.

-

Reaction with TBA: Mix the supernatant with a TBA solution.

-

Incubation: Heat the mixture at 95-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.

-

Cooling: Cool the samples on ice to stop the reaction.

-

Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.

-

Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of 1,1,3,3-tetramethoxypropane.

Note: Specific concentrations of reagents and incubation times may vary between different published protocols and commercial kits.

Experimental Workflow for Evaluating this compound's Antioxidant Activity

Caption: A typical experimental workflow for assessing the antioxidant efficacy of this compound.

Discussion

This compound has demonstrated robust neuroprotective effects in a variety of preclinical models of CNS injury, consistently showing a reduction in neuronal damage and improved functional outcomes.[5] This efficacy is strongly linked to its potent inhibition of lipid peroxidation.

However, the translation of these promising preclinical findings to the clinical setting has been met with mixed results. While some clinical trials for aneurysmal SAH suggested a benefit, particularly in certain patient subgroups, others did not show a significant improvement in overall outcome.[6][7] Furthermore, in the context of acute ischemic stroke, a meta-analysis indicated a potential for worse outcomes with this compound treatment.[3]

Several factors may contribute to this discrepancy between preclinical and clinical results, including:

-

Differences in pathophysiology: The complexity of human CNS injury may not be fully recapitulated in animal models.

-

Therapeutic window: The timing of drug administration is critical for neuroprotection, and the optimal window may differ between preclinical models and clinical practice.

-

Patient heterogeneity: Clinical trial populations are inherently more diverse than the homogenous animal populations used in preclinical studies.

-

Pharmacokinetics: While this compound crosses the blood-brain barrier, achieving and maintaining therapeutic concentrations at the site of injury in humans may be challenging.

Conclusion

This compound remains a significant compound in the study of neuroprotection and oxidative stress. Its well-defined mechanism of action as a potent inhibitor of lipid peroxidation provides a solid foundation for its therapeutic rationale. The extensive preclinical data underscore its potential as a cytoprotective agent. However, the variable clinical outcomes highlight the complexities of translating preclinical success to effective therapies for acute neurological injuries. Future research may focus on identifying specific patient populations who might benefit most from this compound or on combination therapies that target multiple pathways of secondary injury. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals seeking to understand the core scientific principles and the developmental history of this noteworthy free radical scavenger.

References

- 1. graphviz dot file example · GitHub [gist.github.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Systematic review and meta-analysis of the efficacy of this compound in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A randomized, double-blind, vehicle-controlled trial of this compound mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase II trial of this compound in aneurysmal subarachnoid hemorrhage. A report of the Cooperative Aneurysm Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound for aneurysmal subarachnoid haemorrhage | Cochrane [cochrane.org]

- 10. Evaluation of the pharmacokinetics and tolerability of this compound mesylate, a 21-aminosteroid free radical scavenger: I. Single-dose administration [pubmed.ncbi.nlm.nih.gov]

- 11. Multiple-dose tolerability and pharmacokinetics of this compound mesylate at doses of up to 10 mg/kg/day administered over 5-10 days in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Tirilazad's Endothelial Shield: An In-depth Technical Guide to its Vascular Protective Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirilazad mesylate, a 21-aminosteroid (lazaroid), has emerged as a significant cytoprotective agent with a primary mechanism centered on the inhibition of lipid peroxidation. This technical guide delves into the core of this compound's effects on the vascular endothelium, a critical interface in numerous physiological and pathological processes. By scavenging free radicals and stabilizing cell membranes, this compound offers a robust defense against oxidative stress-induced endothelial injury. This document provides a comprehensive overview of its mechanism of action, a compilation of quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential in preserving endothelial integrity and function.

Core Mechanism of Action: Combating Lipid Peroxidation

This compound functions as a potent inhibitor of lipid peroxidation, a destructive process initiated by reactive oxygen species (ROS) that damages cellular membranes.[1] Unlike corticosteroids, it lacks hormonal effects.[2] Its protective actions are multifaceted and include:

-

Free Radical Scavenging: this compound directly scavenges oxygen free radicals, neutralizing their capacity to initiate lipid peroxidation.[1][2]

-

Membrane Stabilization: By inserting itself into the lipid bilayer of cell membranes, this compound decreases membrane fluidity, thereby enhancing its stability and resistance to oxidative attack.[2]

-

Preservation of Vitamin E: It helps to preserve the levels of vitamin E, an endogenous antioxidant, within the cell membrane.[2]

-

Calcium Homeostasis: this compound aids in the preservation of post-injury calcium homeostasis, preventing the cytotoxic effects of calcium dysregulation.[1][2]

These actions collectively contribute to the preservation of endothelial cell structure and function in the face of significant oxidative stress, such as that occurring during ischemia-reperfusion injury, subarachnoid hemorrhage, and inflammation.[2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound on the vascular endothelium.

Table 1: Effects of this compound on Endothelium-Dependent Relaxation

| Parameter | Species/Model | This compound Concentration | Effect | Reference |

| Acetylcholine-induced relaxation (EC50) | Rabbit Aorta Rings | 10.0 µM | Shifted from 60 ± 10 nM to 150 ± 20 nM | [5] |

| Maximum Acetylcholine Response | Rabbit Aorta Rings | 10.0 µM | Reduced by 20% | [5] |

| Protection against Xanthine (B1682287) Oxidase Damage | Rabbit Aorta Rings | 0.05 - 10 µM | Protected against damage to endothelium-dependent relaxation | [5] |

Table 2: Effects of this compound in Models of Vascular Injury

| Model | Species | This compound Dosage | Key Finding | Reference |

| Hemorrhagic Shock | Rat | 10 mg/kg i.v. | Significant preservation of endothelial structural integrity. | [3] |

| Endotoxemia | Rat | Not specified | Inhibited endotoxin-induced leukocyte adherence and emigration. | [6] |

| Subarachnoid Hemorrhage | Primate | 0.3 mg/kg i.v. every 8 hours | Significantly attenuated cerebral vasospasm (P<0.005) and eliminated phosphatidylcholine hydroperoxide (PCOOH) in cerebral arteries. | [7] |

| Focal Ischemia (MCAO) | Cynomolgus Monkeys | 3.0 mg/kg i.v. | Attenuated post-reperfusion brain edema. | [8] |

| Multiple Cerebral Emboli | Rabbit | 3 mg/kg i.v. (pretreatment) | Significant reduction in neurologic deficits and attenuated post-ischemic neutrophil adhesion. | [9] |

Table 3: Effects of this compound on Leukocyte-Endothelial Interactions in Endotoxemia

| Parameter | Group | Baseline (cells/mm²) | 120 minutes (cells/mm²) | Reference |

| Adherent Leukocytes | This compound + Endotoxin | 415 ± 81 | 638 ± 87 | [6] |

| Adherent Leukocytes | Endotoxin (Group B) | 431 ± 35 | 1121 ± 71 | [6] |

| Adherent Leukocytes | Endotoxin (Group C) | 398 ± 44 | 1290 ± 116 | [6] |

| Adherent Leukocytes | Control | 347 ± 41 | 507 ± 75 | [6] |

Detailed Experimental Protocols

This section outlines the methodologies employed in key studies to evaluate the effects of this compound on the vascular endothelium.

Isolated Aortic Ring Preparation for Vasoreactivity Studies

-

Objective: To assess the direct effects of this compound on endothelium-dependent and -independent vasodilation and its protection against oxidative damage.[5]

-

Protocol:

-

Tissue Preparation: Thoracic aortas are harvested from male New Zealand White rabbits and placed in cold Krebs-bicarbonate solution. The aorta is cleaned of adhering fat and connective tissue, and cut into 4-5 mm rings.

-

Mounting: The rings are mounted in organ chambers filled with Krebs-bicarbonate solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

-

Contraction and Relaxation: Rings are contracted with phenylephrine (B352888) (0.25 µM). Endothelium-dependent relaxation is assessed by cumulative addition of acetylcholine. Endothelium-independent relaxation is measured using nitroglycerin.

-

Oxidative Stress Induction: To model oxidative damage, the superoxide-generating system of xanthine oxidase (0.1 U/ml) and xanthine (0.4 mM) is added to the organ bath for 40 minutes.

-

This compound Treatment: this compound mesylate (U-74006F) is added to the organ bath at various concentrations (0.05-10 µM) to evaluate its protective effects.

-

Primate Model of Subarachnoid Hemorrhage (SAH)

-

Objective: To determine the effects of this compound on cerebral vasospasm and lipid hydroperoxides following SAH.[7]

-

Protocol:

-

Animal Model: Fourteen Macaca monkeys are used. Experimental SAH is induced around the right middle cerebral artery on day 0.

-

Treatment Groups: Animals are randomly assigned to a this compound group (0.3 mg/kg) or a placebo (vehicle) group. The treatment is administered intravenously every 8 hours for 6 days.

-

Outcome Assessment (Day 7):

-

Angiography: To measure the degree of vasospasm in cerebral arteries.

-

Regional Cerebral Blood Flow: To assess perfusion.

-

Lipid Hydroperoxide Measurement: Levels of phosphatidylcholine hydroperoxide (PCOOH) and phosphatidylethanolamine (B1630911) hydroperoxide (PEOOH) are measured in clots, cerebral cortices, cerebellar hemispheres, and cerebral arteries using chemiluminescence/high-performance liquid chromatography.

-

-

Rat Model of Endotoxemia

-

Objective: To investigate the effects of this compound on leukocyte-endothelial interactions and macromolecular leakage in mesenteric venules during endotoxemia.[6]

-

Protocol:

-

Animal Model: Male Wistar rats are used.

-

Intravital Microscopy: The mesentery is exteriorized and observed under an intravital microscope to visualize microcirculation.

-

Endotoxemia Induction: Endotoxin is administered to induce an inflammatory response.

-

This compound Treatment: An oxygen radical scavenger, this compound mesylate, is administered to assess its effect on leukocyte adherence and emigration.

-

Data Collection: The number of adherent leukocytes per square millimeter of vessel surface is quantified at baseline and after 120 minutes.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by this compound and the workflows of the experimental protocols described above.

Caption: this compound's protective signaling pathway in vascular endothelial cells.

Caption: Workflow for assessing this compound's effect on vasoreactivity.

Caption: this compound's role in mitigating SAH-induced vasospasm.

Conclusion

This compound mesylate demonstrates significant protective effects on the vascular endothelium, primarily through its potent inhibition of lipid peroxidation. Preclinical evidence robustly supports its ability to preserve endothelial structural integrity, maintain endothelium-dependent vasodilation in the face of oxidative stress, reduce leukocyte adhesion, and attenuate vasospasm in clinically relevant models. The data and protocols presented in this guide underscore the therapeutic potential of this compound in conditions characterized by endothelial dysfunction and oxidative injury. Further research may continue to elucidate its full range of applications in vascular protection.

References

- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 2. [this compound mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effect of the 21-aminosteroid lipid peroxidation inhibitor this compound mesylate (U74006F) on hepatic endothelium in experimental hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vascular effects of the 21-aminosteroid this compound mesylate: protection against oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the 21-aminosteroid this compound mesylate on leukocyte adhesion and macromolecular leakage during endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound mesylate on vasospasm and phospholipid hydroperoxides in a primate model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound prevention of reperfusion edema after focal ischemia in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic efficacy of this compound in experimental multiple cerebral emboli: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Tirilazad's Role in Modulating Blood-Brain Barrier Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Tirilazad's effects on the blood-brain barrier (BBB). This compound mesylate, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation and a free radical scavenger. This document consolidates quantitative data from preclinical studies, details experimental methodologies, and visualizes the proposed mechanisms of action. The primary focus is on this compound's ability to mitigate BBB disruption in the context of neurological injuries such as subarachnoid hemorrhage (SAH) and traumatic brain injury (TBI).

Introduction

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Following CNS injuries like subarachnoid hemorrhage (SAH) and traumatic brain injury (TBI), the integrity of the BBB is compromised, leading to vasogenic edema, neuroinflammation, and secondary brain injury. This compound has been investigated as a neuroprotective agent due to its ability to counteract oxidative stress-induced damage, a key factor in BBB breakdown.

Mechanism of Action of this compound at the Blood-Brain Barrier

This compound's primary mechanism of action is the inhibition of iron-catalyzed lipid peroxidation.[1] It acts as a free radical scavenger, thereby protecting cellular membranes from oxidative damage.[2][3] This is particularly relevant at the BBB, where the endothelial cell membranes are rich in polyunsaturated fatty acids, making them susceptible to lipid peroxidation.

The proposed signaling pathway is as follows:

Quantitative Data on this compound's Effect on BBB Permeability

The efficacy of this compound in reducing BBB permeability has been quantified in several preclinical studies, primarily using the Evans blue dye extravasation method. The tables below summarize these findings.

Table 1: Effect of this compound on BBB Permeability in Subarachnoid Hemorrhage (SAH) Models

| Animal Model | Injury Model | This compound Dose | Administration Route & Timing | Method of BBB Assessment | Outcome: Reduction in BBB Permeability | Reference |

| Rat | Autologous blood injection | 0.3 mg/kg | IV; 10 min before and 2h after SAH | Evans blue extravasation | 35.2% (p < 0.05) | [4] |

| Rat | Autologous blood injection | 1.0 mg/kg | IV; 10 min before and 2h after SAH | Evans blue extravasation | 60.6% (p < 0.0001) | [4] |

| Male Rat | Autologous blood injection | 0.3 mg/kg | IV; 10 min before and 2h after SAH | Evans blue extravasation | 43.4% (p <= 0.01) | [5] |

| Female Rat | Autologous blood injection | 0.3 mg/kg | IV; 10 min before and 2h after SAH | Evans blue extravasation | 48.0% (p <= 0.01) | [5] |

| Male Rat | Autologous blood injection | 1.0 mg/kg | IV; 10 min before and 2h after SAH | Evans blue extravasation | 33.1% (p <= 0.05) | [5] |

| Female Rat | Autologous blood injection | 1.0 mg/kg | IV; 10 min before and 2h after SAH | Evans blue extravasation | 29.1% (p <= 0.05) | [5] |

| Male Rat | Autologous blood injection | 3.0 mg/kg | IV; 10 min before and 2h after SAH | Evans blue extravasation | 28.0% (not significant) | [5] |

| Female Rat | Autologous blood injection | 3.0 mg/kg | IV; 10 min before and 2h after SAH | Evans blue extravasation | 23.8% (not significant) | [5] |

Table 2: Effect of this compound on Brain Edema in a Focal Ischemia Model

| Animal Model | Injury Model | This compound Dose | Administration Route & Timing | Method of Assessment | Outcome | Reference |

| Spontaneously Hypertensive Rat | Middle cerebral artery ligation | 3 mg/kg | IV; 10 min, 3h, and 12h after ligation | Brain specific gravity | Significantly higher specific gravity (less edema) in treated rats (p < 0.0001) | [6] |

Experimental Protocols

Subarachnoid Hemorrhage Induction and BBB Permeability Assessment

The following workflow outlines a typical experimental design to assess the effect of this compound on BBB permeability in a rat model of SAH.

Detailed Methodology for Evans Blue Extravasation Assay:

-

Induction of SAH: Anesthetized rats are subjected to SAH, commonly through the injection of autologous, non-heparinized blood into the subarachnoid space.[4]

-

This compound Administration: this compound or a vehicle control is administered intravenously at specified time points before and/or after the induction of SAH. Doses typically range from 0.1 to 3.0 mg/kg.[4][5]

-

Evans Blue Injection: At a predetermined time after SAH (e.g., 3 hours), a solution of Evans blue dye (which binds to serum albumin) is injected intravenously.[4]

-

Circulation and Perfusion: The dye is allowed to circulate for a period (e.g., 30-60 minutes). Subsequently, the animals are transcardially perfused with saline to remove intravascular dye.

-

Brain Tissue Processing: The brain is removed, and the region of interest (e.g., the injured cortex) is dissected.

-

Dye Extraction and Quantification: The extravasated Evans blue dye in the brain tissue is extracted using a solvent (e.g., formamide) and quantified by measuring its absorbance with a spectrophotometer at a specific wavelength (around 620 nm).

-

Data Normalization: The amount of extravasated dye is typically normalized to the weight of the brain tissue.

Clinical Implications and Future Directions